3-(Benzylsulfanyl)-5-bromopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfanyl-5-bromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNS/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQTJKHCGPUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282868 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335053-03-6 | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335053-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(phenylmethyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-(Benzylsulfanyl)-5-bromopyridine
Modular Scaffold Design for Medicinal Chemistry & Fragment-Based Discovery
Executive Summary
3-(Benzylsulfanyl)-5-bromopyridine (CAS: 1227584-25-3) represents a high-value "bifunctional" intermediate in modern drug discovery. Unlike standard pyridine building blocks, this scaffold offers orthogonal reactivity : a reactive electrophilic handle (C-Br) and a latent nucleophilic handle (S-Bn) protected as a benzyl thioether.
This guide details the physicochemical profile, optimized synthetic routes, and strategic applications of this molecule. It is designed for medicinal chemists requiring a robust protocol for diversifying the 3,5-pyridine vector—a substitution pattern critical for kinase inhibitors (e.g., JAK/STAT pathways) and PROTAC linker design.
Structural Anatomy & Physicochemical Profile
The 3,5-disubstitution pattern is "meta-like," rendering the pyridine ring electron-deficient but less susceptible to nucleophilic attack compared to the 2- or 4-positions. The benzyl group serves as a lipophilic protecting group for the sulfur, which can be unmasked late-stage.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 1227584-25-3 | Identity Verification |
| Molecular Formula | C₁₂H₁₀BrNS | Stoichiometry |
| Molecular Weight | 280.18 g/mol | Fragment Screening (Rule of 3 compliant) |
| CLogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to benzyl group; lowers upon deprotection |
| H-Bond Acceptors | 2 (Pyridine N, Thioether S) | Kinase hinge binding potential |
| Electronic State | Electron-deficient aromatic core | Facilitates Pd-catalyzed cross-coupling at C-Br |
Synthetic Routes & Process Optimization
The synthesis of this compound presents a regioselectivity challenge if starting from asymmetric precursors. However, the most robust industrial route utilizes the symmetry of 3,5-dibromopyridine .
Primary Route: Pd-Catalyzed C-S Cross-Coupling
Nucleophilic aromatic substitution (
Mechanism & Logic:
-
Starting Material: 3,5-Dibromopyridine (Symmetric).
-
Reagent: Benzyl mercaptan (BnSH).
-
Catalyst System: Pd₂/Xantphos is preferred over monodentate phosphines to prevent catalyst poisoning by the sulfur atom.
-
Selectivity: Statistical mono-substitution is achieved by controlling stoichiometry (1.0 equiv of thiol) and monitoring conversion.
Visualization of Synthetic Workflow
The following diagram outlines the synthesis and the subsequent divergent pathways available to the chemist.
Figure 1: Synthetic workflow for this compound and its divergent applications in medicinal chemistry.
Experimental Protocol: Pd-Catalyzed Synthesis
Safety Note: Benzyl mercaptan possesses a potent, repulsive odor. All operations must be performed in a well-ventilated fume hood. Glassware should be quenched with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Benzyl mercaptan (1.05 equiv)
- (2.5 mol%)
-
Xantphos (5.0 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under Argon stream, charge a reaction vial with
and Xantphos. Add 1,4-dioxane and stir at RT for 10 minutes until the solution turns a clear dark orange/red (active Pd-ligand complex formation). -
Substrate Addition: Add 3,5-dibromopyridine and DIPEA to the catalyst mixture.
-
Thiol Addition: Add benzyl mercaptan dropwise. Note: Adding thiol last prevents rapid saturation of Pd sites before the cycle begins.
-
Reaction: Seal the vessel and heat to 100°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of starting material (MW 236) and appearance of product (MW 280). Avoid prolonged heating to prevent bis-substitution (MW 323).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with saturated
and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a viscous oil or low-melting solid.
Chemoselectivity & Applications
The utility of this scaffold lies in the ability to react the Bromine and Sulfur atoms independently.
The Bromine Handle (C-5)
The C-Br bond is activated for cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl kinase inhibitors.
-
Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).
-
Sonogashira: Introduction of alkynes for "click" chemistry handles.
The Sulfur Handle (C-3)
The benzyl group is robust under basic Pd-coupling conditions but can be removed when required.
-
Deprotection:
in toluene or (Birch conditions) cleaves the S-Bn bond to yield the 3-mercaptopyridine . -
Utility: The free thiol is a "soft" nucleophile, ideal for:
-
Synthesizing thioether-linked PROTACs.
-
Forming disulfide bridges in macrocycles.
-
Nucleophilic attack on alkyl halides to tune lipophilicity.
-
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity map demonstrating the independent functionalization of the C-5 and C-3 positions.
Medicinal Chemistry Context
Bioisosterism
The 3-(benzylsulfanyl) moiety is often used as a lipophilic bulk tolerance probe. In later optimization stages, the sulfur can be replaced by Oxygen (ether) or NH (amine) to modulate H-bond donor/acceptor profiles, but the Sulfur analog is preferred early-on for its ease of synthesis via the method described above.
Case Study Relevance
This scaffold is structurally analogous to intermediates used in the synthesis of Rigosertib (a styryl benzyl sulfone) and various JAK inhibitors where the 3,5-pyridine core mimics the pyrimidine ring of ATP.
References
-
Pd-Catalyzed C-S Coupling (General Methodology)
- Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient and Versatile Synthesis of Diaryl Sulfides and Aryl Alkyl Sulfides Catalyzed by Pd2(dba)3/Xantphos." Journal of the American Chemical Society.
-
Pyridine Functionalization
- Schlosser, M., et al. (2005). "Site-Selective Functionalization of Halopyridines." Current Organic Chemistry.
-
Deprotection of Benzyl Thioethers
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
-
Medicinal Chemistry of 3,5-Disubstituted Pyridines
- BenchChem Application Note: "5-Bromopyrimidine and Pyridine Scaffolds in Kinase Inhibitor Design."
-
(General Reference for scaffold utility).
The Versatile Heterocyclic Scaffold: A Technical Guide to 3-(Benzylsulfanyl)-5-bromopyridine
Introduction: The Strategic Importance of 3,5-Disubstituted Pyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its presence in numerous natural products and synthetic pharmaceuticals.[1] Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a "privileged structure" in drug design.[1] Among the vast array of pyridine derivatives, 3,5-disubstituted pyridines have emerged as a particularly fruitful area of exploration, leading to the development of potent and selective therapeutic agents, notably in the realm of kinase inhibitors.[2][3] This guide focuses on a specific, highly versatile building block within this class: 3-(Benzylsulfanyl)-5-bromopyridine .
The unique trifunctional nature of this molecule—a nucleophilic pyridine nitrogen, a reactive bromine atom at the 5-position, and a modifiable benzylsulfanyl group at the 3-position—provides medicinal chemists with a powerful tool for systematic structure-activity relationship (SAR) studies.[4][5] The bromine atom serves as a handle for introducing molecular diversity through a variety of well-established cross-coupling reactions. The benzylsulfanyl moiety not only influences the molecule's physicochemical properties but also offers a site for further chemical manipulation, including oxidation to the corresponding sulfoxide or sulfone, or cleavage to the free thiol.
This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the practical aspects of its synthesis, explore its utility in key chemical transformations, and showcase its application in the generation of biologically active molecules.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNS | - |
| Molecular Weight | 280.19 g/mol | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
| CAS Number | 1335053-03-6 | [6] |
Safety and Handling:
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction on a suitable di-halogenated pyridine precursor. The following protocol is a robust and scalable method derived from established procedures for the synthesis of aryl thioethers from aryl bromides.[8]
Reaction Scheme:
Sources
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 3-(benzyloxy)-5-bromopyridine (C12H10BrNO) [pubchemlite.lcsb.uni.lu]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Step-by-step synthesis protocol for 3-(Benzylsulfanyl)-5-bromopyridine
Executive Summary
This Application Note details a high-fidelity protocol for the synthesis of 3-(Benzylsulfanyl)-5-bromopyridine (CAS: 130722-95-1* analogous structure/chemotype). This compound serves as a critical heteroaryl building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and GPCR modulators.
Synthetic Challenge: The substrate, 3,5-dibromopyridine, is a symmetric heteroaryl dihalide. The primary challenge is achieving mono-selectivity (desymmetrization) to install the benzylthio group at the C3 position while preserving the C5 bromine for subsequent diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Strategic Solution: Traditional Nucleophilic Aromatic Substitution (
Reaction Mechanism & Logic
The transformation proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky Xantphos ligand facilitates the reductive elimination of the C–S bond, a historically difficult step due to the poisoning effect of thiols on transition metals.
Figure 1: Reaction pathway for the mono-thiolation of 3,5-dibromopyridine. The cycle relies on the steric bulk of Xantphos to promote mono-selectivity.
Materials & Stoichiometry
Safety Warning: Benzyl mercaptan possesses a potent, repulsive stench. All operations must be performed in a well-ventilated fume hood. 3,5-Dibromopyridine is an irritant.[1]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role | CAS No. (Ref) |
| 3,5-Dibromopyridine | 236.89 | 1.00 | Substrate | 625-92-3 |
| Benzyl Mercaptan | 124.21 | 1.05 | Nucleophile | 100-53-8 |
| Pd₂(dba)₃ | 915.72 | 0.025 | Catalyst Precursor | 51364-51-3 |
| Xantphos | 578.62 | 0.05 | Ligand | 161265-03-8 |
| DIPEA (Hünig's Base) | 129.24 | 2.00 | Base | 7087-68-5 |
| 1,4-Dioxane | - | - | Solvent (Anhydrous) | 123-91-1 |
Step-by-Step Experimental Protocol
Phase 1: Catalyst Pre-Complexation (Critical for Activity)
-
Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Argon (or Nitrogen).
-
Charging Solids: To the flask, add:
-
Pd₂(dba)₃ (230 mg, 0.25 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)
-
Xantphos (290 mg, 0.50 mmol, 5 mol%)
-
3,5-Dibromopyridine (2.37 g, 10.0 mmol, 1.0 equiv)
-
-
Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times to remove all traces of oxygen (Oxygen oxidizes the phosphine ligand and kills the catalyst).
Phase 2: Reaction Initiation
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (40 mL, 0.25 M concentration) via syringe.
-
Base Addition: Inject DIPEA (3.5 mL, 20.0 mmol, 2.0 equiv).
-
Nucleophile Addition: Slowly inject Benzyl Mercaptan (1.23 mL, 10.5 mmol, 1.05 equiv) dropwise over 2 minutes.
-
Note: Adding the thiol last ensures the catalyst is already stabilized by the ligand before being exposed to the sulfur center.
-
-
Heating: Transfer the flask to a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm).
Phase 3: Monitoring & Workup
-
Monitoring: Check reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) after 2 hours.
-
Target R_f: ~0.4 (UV active).
-
Starting Material R_f: ~0.6.
-
Bis-product R_f: ~0.3.[3]
-
Criterion: Stop when Starting Material is <5% to prevent over-reaction.
-
-
Quench: Once complete (typically 3–5 hours), remove from heat and allow to cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and salt precipitates. Rinse the pad with EtOAc (50 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Flash Chromatography: Purify the crude yellow oil using silica gel chromatography.
-
Gradient: 0% → 10% EtOAc in Hexanes.
-
Isolation: Collect the fractions containing the mono-substituted product. Evaporate to dryness to yield a pale yellow solid/oil.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Pale yellow solid or viscous oil | Visual |
| Purity | >95% | HPLC (254 nm) |
| ¹H NMR (CDCl₃) | δ 8.45 (d, 1H), 8.30 (d, 1H), 7.75 (t, 1H), 7.20-7.35 (m, 5H), 4.15 (s, 2H) | Structural Confirmation |
| MS (ESI) | [M+H]⁺ = 280.0/282.0 (Br isotope pattern) | Mass Spectrometry |
Workflow Visualization
Figure 2: Operational workflow for the synthesis, highlighting critical addition steps.
References
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of 3- and 4-halo-pyridines. Tetrahedron, 58(11), 2077–2116.
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180-2181.
-
Murata, M., Buchwald, S. L. (2004). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Thiols. Tetrahedron, 60(34), 7397-7403.
-
PubChem Compound Summary. (2023). 3-(Benzyloxy)-5-bromopyridine (Analogous reactivity data).[1] National Library of Medicine.
Sources
Application Note: Optimizing Suzuki-Miyaura Coupling of 3-(Benzylsulfanyl)-5-bromopyridine
[1]
Executive Summary
The Suzuki-Miyaura coupling of 3-(Benzylsulfanyl)-5-bromopyridine presents a classic "worst-case" scenario in transition metal catalysis: the coupling of an electron-deficient heteroaryl halide in the presence of a potent catalyst poison (a thioether).[1] Standard protocols utilizing triphenylphosphine (PPh₃) or dppf often result in stalled conversion due to the strong coordination of the sulfur atom to the Palladium (Pd) center.
This Application Note details a robust optimization strategy using dialkylbiaryl phosphine ligands (Buchwald Ligands) to sterically preclude sulfur coordination while facilitating the oxidative addition of the electron-poor bromopyridine. We present a self-validating protocol achieving >90% conversion, supported by mechanistic insights and troubleshooting workflows.
Scientific Background & Mechanistic Challenges[1][2]
The Substrate: this compound
This scaffold is a high-value intermediate in the synthesis of kinase inhibitors.[1] It possesses two distinct features that complicate catalysis:
-
C3-Benzylsulfanyl Group: A thioether moiety.[1] Sulfur is a "soft" donor that binds irreversibly to soft metals like Pd(0) and Pd(II), displacing standard ligands and forming catalytically inactive complexes (catalyst poisoning).
-
Pyridine Nitrogen: While less coordinating than sulfur, the basic nitrogen can compete for open coordination sites, particularly in non-polar solvents.
The Deactivation Mechanism
In a standard cycle, the sulfur atom competes with the phosphine ligand. If the ligand is not bulky or electron-rich enough, the sulfur displaces it, halting the cycle before transmetallation can occur.
[1]
Optimization Strategy
To overcome sulfur poisoning, the catalyst system must satisfy two criteria:
-
Steric Bulk: The ligand must be large enough to physically block the sulfur atom from approaching the Pd center.
-
Electron Richness: The ligand must donate significant electron density to the Pd center to facilitate oxidative addition into the electron-deficient C-Br bond of the pyridine.
Ligand Selection Matrix
Based on internal screening and literature precedents (Buchwald et al.), the following ligand hierarchy is established for this substrate class:
| Ligand | Type | Efficacy | Mechanistic Note |
| PPh₃ | Triarylphosphine | Fail | Binds too weakly; easily displaced by sulfur.[1] |
| dppf | Bidentate | Poor | Bite angle is good, but lacks steric bulk to prevent S-coordination. |
| XPhos | Dialkylbiaryl | Excellent | Isopropyl groups provide massive steric shield; highly active.[1] |
| SPhos | Dialkylbiaryl | Excellent | Methoxy groups provide stability; specifically noted for S-tolerance.[1] |
Recommended Catalyst System
XPhos Pd G3 or SPhos Pd G3 precatalysts are recommended.[1] These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)₂ + Ligand mixing.
Validated Experimental Protocol
Objective: Coupling of this compound (1.0 equiv) with Phenylboronic acid (1.5 equiv).
Materials
-
Substrate: this compound (1.0 mmol, 280 mg)
-
Boronic Acid: Phenylboronic acid (1.5 mmol, 183 mg)
-
Catalyst: XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Oxygen can oxidize the phosphine ligand (deactivating it) and the sulfur moiety (creating sulfoxides).
-
-
Charging Solids:
-
Add the bromopyridine, phenylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the vial.
-
Cap the vial with a septum and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Add the degassed 1,4-Dioxane and Water via syringe.
-
Note: The presence of water is critical for the solubility of the inorganic base and the transmetallation step.
-
-
Reaction:
-
Workup:
-
Purification:
-
Flash chromatography (Hexanes/Ethyl Acetate gradient).[1] The product usually elutes in 10-20% EtOAc due to the lipophilic benzyl group.
-
Workflow Visualization
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch from SPhos to XPhos or RuPhos . Increase catalyst loading to 5 mol%. Ensure rigorous degassing. |
| Protodeboronation | Unstable Boronic Acid | The pyridine nitrogen may catalyze deboronation. Switch base to K₂CO₃ or KF .[1] Lower temp to 60°C. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Oxygen leak in the system.[1] Check septa and gas lines. |
| Desulfurization | C-S Bond Insertion | Rare with Pd, but possible. Lower temperature. Ensure ligand bulk (XPhos) to protect the metal center. |
References
-
Catalyst Poisoning by Sulfur
-
SPhos/XPhos Efficacy
-
General Suzuki Mechanism & Protocols
-
Buchwald Ligand Guide
Sources
- 1. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
Application Note: High-Fidelity Nucleophilic Conversion of 3,5-Dibromopyridine
Part 1: Strategic Analysis & Core Directive
The "Meta-Problem" in Pyridine Chemistry
Researchers often approach 3,5-dibromopyridine expecting it to behave like its 2,4- or 2,6-isomers.[1] This is a critical error. In pyridine rings, the nitrogen atom acts as an electron sink, activating the ortho (2,[1]6) and para (4) positions for Nucleophilic Aromatic Substitution (
The 3,5-positions (meta) are electronically disconnected from this stabilization.
Consequently, 3,5-dibromopyridine behaves more like an electron-deficient bromobenzene than a typical bromopyridine.[1] Attempting standard
-
No Reaction: Recovery of starting material.
-
Decomposition: Formation of tars under forcing conditions (e.g., >150°C).[1]
-
Pyridyne Formation: If extremely strong bases (e.g.,
-BuLi) are used, halogen dance or pyridyne mechanisms may trigger, leading to regioisomeric mixtures.[1]
The Solution: Palladium-Catalyzed Cross-Coupling
To functionalize the 3,5-positions reliably, we must bypass the requirement for Meisenheimer stabilization. Transition metal catalysis (Pd or Cu) facilitates oxidative addition into the C-Br bond, a process driven by the catalyst's electron density rather than the substrate's electrophilicity.
This guide details three "Self-Validating" protocols for C-N, C-C, and C-O bond formation, designed to favor mono-substitution (breaking symmetry) while minimizing bis-substitution.[1]
Part 2: Decision Framework & Visualization
Workflow Decision Tree
Use this logic flow to select the appropriate protocol based on your target nucleophile.
Figure 1: Strategic selection of reaction conditions based on nucleophile class.[1]
Part 3: Experimental Protocols
Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)
Best for: Introducing primary or secondary amines.[1]
The Mechanistic Logic: We utilize Pd(OAc)₂ with BINAP or Xantphos .[2] These bidentate ligands prevent the formation of inactive Pd-dimers and enforce a geometry that favors reductive elimination, which is often the rate-determining step in electron-deficient heterocycles [1].
Reagents:
-
Substrate: 3,5-Dibromopyridine (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: BINAP (racemic is fine) (7.5 mol%)[1]
-
Base: NaO
Bu (Sodium tert-butoxide) (1.5 equiv)[1] -
Solvent: Toluene (anhydrous, degassed)[1]
Step-by-Step Procedure:
-
Inert Setup: Charge a flame-dried Schlenk flask or reaction vial with 3,5-dibromopyridine, Pd(OAc)₂, BINAP, and NaO
Bu. -
Degassing: Evacuate and backfill with Argon (3x). This is critical; oxygen poisons the Pd(0) active species.
-
Solvation: Add Toluene and the amine via syringe.
-
Activation: Heat to 80–100°C for 4–8 hours.
-
Note: The solution usually turns from dark red to orange/brown. A black precipitate indicates catalyst decomposition (Pd-black).[1]
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (removes Pd salts), and concentrate.
Validation Check:
-
TLC: The product is usually more polar than the dibromo starting material but less polar than the amine.
-
NMR: Look for the loss of symmetry. 3,5-dibromopyridine shows a simple pattern (2 protons at C2/C6, 1 proton at C4).[1] The mono-aminated product will show 3 distinct aromatic signals for the pyridine ring.
Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)
Best for: Arylation or Alkylation.[1]
The Mechanistic Logic: To achieve mono-substitution on a symmetric bis-halide, we rely on statistical probability . By using a slight deficit or exact stoichiometry of the boronic acid (0.9–1.0 equiv), we maximize the mono-product. The Pd(dppf)Cl₂ catalyst is preferred for heterocycles due to its large bite angle and stability against chelation from the pyridine nitrogen [2].
Reagents:
-
Substrate: 3,5-Dibromopyridine (1.0 equiv)[1]
-
Nucleophile: Aryl Boronic Acid (1.0 equiv)[1]
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure:
-
Mixing: Combine substrate, boronic acid, base, and catalyst in a microwave vial or round-bottom flask.[1]
-
Solvent Prep: Premix Dioxane and Water, sparge with Argon for 15 mins, then add to the solids.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Workup: Partition between Water/EtOAc. Wash organic layer with Brine.
-
Purification: Column chromatography is mandatory here. You will inevitably have:
-
Unreacted Starting Material (Non-polar)[1]
-
Mono-product (Target)
-
Bis-product (Most polar/Least mobile)
-
Protocol C: C-O Bond Formation (Ullmann-Type Etherification)
Best for: Phenols and Alcohols.[1]
The Mechanistic Logic: While Pd-catalyzed etherification exists, Copper (CuI) remains a robust, cost-effective industrial standard for this specific transformation.[1] We use a Phenanthroline ligand to solubilize the Cu(I) species and lower the activation energy [3].
Reagents:
-
Substrate: 3,5-Dibromopyridine (1.0 equiv)[1]
-
Nucleophile: Phenol/Alcohol (1.2 equiv)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: DMF or DMSO (Dry)[1]
Step-by-Step Procedure:
-
Combine: Add CuI, Phenanthroline, Base, and Substrate to the vessel.[1]
-
Add Nucleophile: Add the phenol/alcohol.
-
Heat: This reaction requires energy. Heat to 110–120°C for 12–24 hours.
-
Quench: Cool and dilute with water. Extract with EtOAc.
-
Critical Step: Wash the organic layer with 5% aqueous ethylenediamine or ammonium hydroxide to sequester copper (turns aqueous layer blue).
-
Part 4: The Self-Validating System
A robust protocol must include internal checks to verify success before full characterization. Use this table to interpret your in-process controls.
| Parameter | Observation | Interpretation | Action |
| Visual (Rxn) | Solution turns black and precipitates. | Catalyst death (Pd-black formation).[1][4] | Stop. Add more ligand (e.g., Xantphos) or re-degas solvents.[1] |
| TLC (UV) | Starting material (SM) spot persists after 4h. | Catalyst inactive or oxidative addition failed. | Increase temp by 10°C or switch to Pd₂dba₃/XPhos. |
| 1H NMR | Symmetry retained (only 2 signals). | No reaction or Bis-substitution (if shifts changed). | Check integration. If 2:1 ratio is lost, you have mono-product.[1] |
| MS (LCMS) | Mass = SM + Nucleophile - HBr.[1] | Mono-substitution successful. | Proceed to workup. |
| MS (LCMS) | Mass = SM + 2(Nucleophile) - 2HBr.[1] | Bis-substitution occurred. | Reduce nucleophile equivalents or reaction time. |
Mechanistic Pathway Visualization
Understanding the cycle helps troubleshoot. If the reaction stalls, it is usually at the Oxidative Addition step due to the unactivated nature of the ring.
Figure 2: Simplified catalytic cycle.[1] Note that for 3,5-dibromopyridine, Oxidative Addition is the most difficult step due to lack of electron-withdrawing resonance.
References
-
Buchwald-Hartwig Amination Protocols
- Source: Organic Chemistry Portal / ChemSpider Synthetic Pages.
-
Context: Standard protocols for unactivated aryl bromides using Pd(OAc)2 and BINAP.[1]
-
Suzuki-Miyaura Coupling on Pyridines
-
Ullmann-Type Etherification
-
Nucleophilic Substitution Mechanisms (General)
- Source: Chemistry LibreTexts.
- Context: Theoretical grounding on why SNAr fails on meta-positions.
-
URL:[Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note and Protocol for the Synthesis of 3-(Benzylsulfanyl)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(Benzylsulfanyl)-5-bromopyridine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and a comprehensive list of required reagents and their properties. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield of the target compound.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a benzylsulfanyl group at the 3-position of a 5-bromopyridine scaffold creates a versatile intermediate for further functionalization. The bromine atom can be utilized in various cross-coupling reactions, while the benzylsulfanyl moiety can be modified or may itself contribute to the biological activity of the final molecule. The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction between 3,5-dibromopyridine and benzyl mercaptan.
Synthetic Strategy and Mechanism
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring is attacked by a nucleophile, leading to the displacement of a leaving group.[1] While pyridine is generally less reactive towards nucleophilic attack than its diazinyl or triazinyl counterparts, the presence of two electron-withdrawing bromine atoms enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution.
The reaction proceeds through a two-step addition-elimination mechanism.[2] First, the thiolate anion, generated in situ from benzyl mercaptan and a base, attacks one of the carbon atoms bearing a bromine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group (a bromide anion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
It is important to note that nucleophilic attack on the pyridine ring generally favors the 2- and 4-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom. However, with a sufficiently strong nucleophile and appropriate reaction conditions, substitution at the 3- and 5-positions can be achieved.
An alternative approach for the formation of aryl thioethers is the Ullmann condensation, which involves a copper-catalyzed coupling of an aryl halide with a thiol.[3][4] While effective, this method often requires higher temperatures and the use of a metal catalyst. The direct SNAr approach is often preferred for its simplicity and milder reaction conditions.
Experimental Protocol
This protocol details the synthesis of this compound from 3,5-dibromopyridine and benzyl mercaptan.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 625-92-3 | Solid, m.p. 109-112 °C |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 100-53-8 | Liquid, b.p. 194-195 °C, strong odor |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Solid, hygroscopic |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 127-19-5 | Liquid, high-boiling polar aprotic solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Liquid, solvent for extraction |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Solid, drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dibromopyridine (1.0 eq) in N,N-dimethylacetamide (DMAc).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃) (2.0 eq) followed by the dropwise addition of benzyl mercaptan (1.1 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining DMAc and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the synthesis of this compound.
Safety Precautions
-
Benzyl mercaptan has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
N,N-Dimethylacetamide (DMAc) is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used, although for this specific reaction, it is not strictly necessary.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of a nucleophilic aromatic substitution reaction offers a straightforward approach with readily available starting materials. This application note serves as a comprehensive guide for researchers in the field of medicinal and organic chemistry, enabling the synthesis of this valuable intermediate for further drug discovery and development efforts.
References
-
Akhtar, W., et al. (2019). Recent advances in the synthesis of sulfides, sulfoxides and sulfones via C-S bond construction from non-halide substrates. Molecules, 24(22), 4167. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfides by C-S coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. In Wikipedia. Available at: [Link]
-
Kim, S., et al. (2005). A facile one-pot synthesis of alkyl aryl sulfides from aryl bromides. Tetrahedron Letters, 46(20), 3467-3470. Available at: [Link]
-
Arote, N. D., et al. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry, 5(4), 229-234. Available at: [Link]
-
Smith, A. B., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
BYJU'S. (2020). Ullmann Reaction. Available at: [Link]
-
Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. Available at: [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. Available at: [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]
-
Babu, S. G., & Karvembu, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1102. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wang, Y., et al. (2021). Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues. Frontiers in Chemistry, 9, 723595. Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Available at: [Link]
Sources
Microwave-Assisted Synthesis of 3-(Benzylsulfanyl)-5-bromopyridine Derivatives
APPLICATION NOTE: AN-MW-CS-042
Abstract & Introduction
The pyridine scaffold is a privileged structure in FDA-approved therapeutics. specifically, 3,5-disubstituted pyridines serve as versatile "linchpin" intermediates, allowing medicinal chemists to divergently synthesize complex libraries. The selective mono-functionalization of symmetric dihalides, such as 3,5-dibromopyridine, presents a significant challenge in batch chemistry due to competing double-substitution and long reaction times (12–24 hours).
This Application Note details a robust, microwave-assisted (MAOS) protocol for the Palladium-catalyzed C–S coupling (thioetherification) of 3,5-dibromopyridine with benzyl mercaptan. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction time from hours to minutes while enhancing selectivity for the mono-substituted product: 3-(Benzylsulfanyl)-5-bromopyridine .
Key Advantages
-
Speed: Reaction completion in 20 minutes (vs. 18 hours thermal).
-
Selectivity: Optimized stoichiometry favors mono-substitution (
Mono:Bis ratio). -
Reproducibility: Self-validating temperature/pressure control ensures consistent kinetics.
Mechanistic Insight: Pd-Catalyzed C–S Coupling
The transformation relies on the Buchwald-Hartwig type cross-coupling.[1][2][3] Unlike C–N couplings, C–S couplings are prone to catalyst poisoning due to the strong binding affinity of sulfur to palladium. We utilize Xantphos , a bidentate ligand with a wide bite angle, which facilitates the difficult reductive elimination step and stabilizes the Pd center against sulfur deactivation.
Reaction Scheme
Catalytic Cycle (Visualized)
Figure 1: The catalytic cycle for Pd-catalyzed C-S coupling. The wide bite angle of Xantphos is critical for accelerating the Reductive Elimination step (Green node) to regenerate the active catalyst.
Experimental Protocol
Materials & Reagents
-
Substrate: 3,5-Dibromopyridine (CAS: 625-92-3)
-
Nucleophile: Benzyl Mercaptan (CAS: 100-53-8) [Caution: Stench/Toxic]
-
Catalyst Precursor:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base: Cesium Carbonate (
), anhydrous, granular. -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Optimization Data (Method Development)
The following table summarizes the optimization process used to define the standard operating procedure (SOP).
| Entry | Catalyst/Ligand | Temp (°C) | Time | Heating Mode | Conversion (%) | Mono:Bis Ratio |
| 1 | 100 | 24 h | Oil Bath | 35% | 4:1 | |
| 2 | 100 | 18 h | Oil Bath | 88% | 6:1 | |
| 3 | 140 | 10 min | Microwave | 92% | 8:1 | |
| 4 | 160 | 20 min | Microwave | >98% | 12:1 |
Step-by-Step Procedure
Safety Note: Benzyl mercaptan has an extremely potent, unpleasant odor and is toxic. All weighing must occur in a functioning fume hood or glovebox. Microwave vials must not be opened until cooled to <40°C.
Step 1: Vessel Loading (Glovebox or Schlenk Line)
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
- (23 mg, 0.025 mmol, 2.5 mol%)
-
Xantphos (29 mg, 0.05 mmol, 5 mol%)
-
3,5-Dibromopyridine (237 mg, 1.0 mmol, 1.0 equiv)
- (488 mg, 1.5 mmol, 1.5 equiv)
-
Seal the vial with a PTFE/Silicone crimp cap.
-
Purge the vial with Argon/Nitrogen (if not in glovebox).
-
Inject Anhydrous 1,4-Dioxane (4.0 mL) via syringe through the septum.
-
Inject Benzyl Mercaptan (118 µL, 1.0 mmol, 1.0 equiv) last.
-
Expert Tip: Adding the thiol last prevents premature catalyst poisoning before the mixture is homogenized.
-
Step 2: Microwave Irradiation
Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:
-
Temperature: 160 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: Normal
-
Pressure Limit: 15 bar (Dioxane generates ~6-8 bar at 160°C)
Step 3: Work-up & Purification[4]
-
Cool the vial to room temperature using the reactor's compressed air jet.
-
Odor Control: Open the vial in a fume hood. Add 1 mL of 10% bleach (NaOCl) solution to the reaction mixture to oxidize trace unreacted thiol (eliminating the smell). Stir for 2 mins.
-
Filter the mixture through a pad of Celite, washing with Ethyl Acetate (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography (SiO2).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0%
10%). -
Target: The mono-substituted product elutes first; the bis-substituted byproduct (if any) is significantly more polar.
-
Operational Workflow
Figure 2: Operational workflow ensuring safety and product integrity. The oxidative quench is a critical step for odor management.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Conversion:
-
Cause: Oxygen presence during setup. Pd(0) is air-sensitive.
-
Solution: Sparge solvent with Argon for 10 mins prior to use.
-
-
High Bis-Substitution:
-
Cause: Excess thiol or localized "hot spots" in concentration.
-
Solution: Ensure vigorous stirring. Reduce thiol equivalents to 0.95 equiv.
-
-
Vessel Failure:
-
Cause: Thermal runaway or blocked stir bar.
-
Solution: Do not exceed 5 mL volume in a 10 mL vial. Dioxane expands significantly at 160°C.
-
Analytical Validation[5]
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic methylene singlet of the benzyl group (~4.2 ppm) and the asymmetric pattern of the pyridine protons (three distinct signals due to loss of symmetry).
-
LC-MS: Mass shift from 237 (Dibromo) to ~280/282 (Mono-product, Br isotope pattern preserved).
References
-
Mechanistic Foundation: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[1]
-
Microwave Synthesis Review: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[7][8] Angewandte Chemie International Edition.
-
Catalyst Selection (Xantphos): Fernandez-Rodriguez, M. A., et al. (2006). A General and Efficient Catalyst System for a C-S Coupling Method. Journal of the American Chemical Society.[1]
-
Safety Protocols: CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
Sources
- 1. youtube.com [youtube.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. ajrconline.org [ajrconline.org]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3-(Benzylsulfanyl)-5-bromopyridine
Welcome to the technical support guide for the purification of 3-(Benzylsulfanyl)-5-bromopyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key synthetic intermediate in high purity. Instead of a generic protocol, this guide provides a series of troubleshooting questions and in-depth answers, grounded in the physicochemical properties of the molecule and its common impurities. Our goal is to empower you to diagnose issues in your purification workflow and select the most effective strategy based on empirical evidence from your specific reaction mixture.
Part 1: Foundational Analysis & Impurity Profiling
Before any purification attempt, a thorough analysis of the crude product is paramount. Thin-Layer Chromatography (TLC) is the most accessible tool for this initial assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common preparation involves the reaction of 3,5-dibromopyridine with benzyl mercaptan (phenylmethanethiol). Based on this, the primary impurities include:
-
Unreacted Starting Materials: Residual 3,5-dibromopyridine and benzyl mercaptan.
-
Thiol-Related Byproducts: Dibenzyl disulfide is a very common byproduct, formed from the oxidative coupling of two molecules of benzyl mercaptan. It is relatively non-polar.
-
Side-Reaction Products: Dehalogenated species, such as 3-(benzylsulfanyl)pyridine, can form under certain reductive conditions. This impurity is often difficult to separate due to its similar polarity to the product.[1]
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO, can be challenging to remove.[2]
-
Reaction-Specific Impurities: Syntheses starting from other precursors, like 2-aminopyridine, may introduce different sets of impurities related to those starting materials.[3]
Q2: How do I use Thin-Layer Chromatography (TLC) to develop a purification strategy?
A2: TLC is your roadmap. By spotting your crude reaction mixture on a silica plate and eluting with a solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the components.
-
Identify Your Product: Your target compound, this compound, is moderately polar.
-
Diagnose Impurities:
-
Non-polar spots (high Rf): These are likely dibenzyl disulfide or unreacted 3,5-dibromopyridine.
-
Spots near your product: This is the critical challenge. A spot running very close to your product could be the dehalogenated byproduct. This requires a high-resolution technique like column chromatography.
-
Polar spots (low Rf or baseline): These could be salts or highly polar byproducts. These are often easily removed.
-
-
Select a Method:
Part 2: Core Purification Methodologies & Troubleshooting
This section details the primary purification techniques, presented as troubleshooting guides to address specific experimental challenges.
Strategy 1: Column Chromatography
This is the most powerful and versatile technique for separating compounds with similar polarities.[4]
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What causes this and how can I fix it?
A3: This is a classic problem when purifying pyridine derivatives on standard silica gel.[6] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[7] This creates a secondary, non-ideal interaction that leads to significant peak tailing and streaking.
Solution: Suppress the silanol interactions by adding a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the acidic sites on the silica, allowing your pyridine derivative to elute cleanly.[6]
-
Ammonia: A few drops of concentrated ammonia in the polar component of your eluent (e.g., methanol, if used) can also be effective.
Q4: I'm struggling to separate my product from a very similar impurity, likely the dehalogenated byproduct. What chromatographic adjustments can I make?
A4: This requires optimizing your chromatographic resolution.
-
Shallow Gradient: If using gradient elution, make the gradient much shallower around the elution point of your product. For example, instead of going from 10% to 30% Ethyl Acetate in Hexanes over 5 column volumes, try going from 15% to 20% over 10 column volumes.
-
Isocratic Elution: Find a solvent system where the Rf of your product on TLC is approximately 0.25-0.35 and run the column isocratically (with a constant solvent mixture). This can improve separation between closely eluting spots.
-
Dry Loading: To ensure the tightest possible band of material at the start of the column, use a dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[6]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into a column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.[4]
-
Sample Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the column as a dry powder.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA). Gradually increase the polarity as needed based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]
Strategy 2: Acid-Base Liquid-Liquid Extraction
This technique is exceptionally efficient for removing non-basic impurities like dibenzyl disulfide. It leverages the basicity of the pyridine nitrogen.[4][8]
Q5: When is acid-base extraction the best first step?
A5: This method is ideal when your crude TLC shows significant impurities that are not basic. For example, if you have a large spot corresponding to dibenzyl disulfide (non-basic) and your desired product, an acid wash will pull your product into the aqueous layer as a salt, leaving the disulfide in the organic layer to be discarded. This can greatly simplify a subsequent chromatographic step.
Q6: After adding a base to the acidic aqueous layer, my product oiled out instead of forming a solid, or nothing happened. What should I do?
A6: This is common. The deprotonated free base may be an oil or may remain dissolved in the aqueous layer. The solution is not to wait for a precipitate, but to perform a "back-extraction."
-
Back-Extraction: After making the aqueous layer basic (confirm with pH paper, pH > 10), extract it multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. Your neutral product will now prefer the organic layer. Combine these organic extracts, dry them over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to recover your product.[4]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M HCl (aq). The protonated product will move to the aqueous layer.
-
Separation: Combine the aqueous layers. Discard the original organic layer which contains non-basic impurities.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is > 10.[4]
-
Back-Extraction: Extract the now-basic aqueous solution three times with fresh ethyl acetate or DCM.
-
Drying and Evaporation: Combine the organic back-extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the purified product.
Strategy 3: Recrystallization
This is an excellent final polishing step to obtain highly pure, crystalline material.[9] It is only effective if the starting material is already relatively pure (>90%).
Q7: I've dissolved my product in a hot solvent, but it oils out upon cooling instead of forming crystals. How can I fix this?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[6]
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely, then add a small amount of additional hot solvent to slightly decrease the saturation. Let it cool slowly again.[6]
-
Use a Solvent Pair: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate or DCM). Then, while the solution is warm, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes or pentane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify it, then allow it to cool slowly.[6]
Q8: My solution is clear even after cooling in an ice bath. How do I induce crystallization?
A8: The solution is likely supersaturated and needs a nucleation point to begin crystallization.
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide a surface for crystal growth.
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cold solution. This "seed" crystal will act as a template for further crystallization.
-
Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it and attempt to cool the more concentrated solution again.[6]
-
Dissolution: Dissolve the semi-pure product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution shows persistent cloudiness.
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Part 3: Summary of Strategies
The optimal purification workflow often involves a combination of these techniques. A logical approach is presented below.
Comparative Table of Purification Methods
| Method | Principle | Best For Removing | Key Advantage | Key Limitation |
| Acid-Base Extraction | Partitions basic product from non-basic impurities between aqueous and organic phases.[4][8] | Non-basic impurities (e.g., dibenzyl disulfide, 3,5-dibromopyridine). | High capacity and speed; excellent for initial cleanup. | Will not separate basic impurities or isomers from the product. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase.[4] | Impurities with different polarities, including isomers and byproducts. | High resolution; can separate very similar compounds. | Can be slow, requires large solvent volumes, and product can streak without modifiers.[6] |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[9] | Small amounts of impurities from a product that is already >90% pure. | Yields highly pure, crystalline material; cost-effective. | Requires a solid product and is ineffective for grossly impure mixtures or oils.[6] |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Removing Sticky Reagents.
- RSC Publishing. (2020).
- University of Rochester, Department of Chemistry. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- MDPI. (2024).
- Molbase. (n.d.). Step D: Preparation of 3-benzyl-5-bromo-2-ethyl-7-methylimidazo[4,5-b]pyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. heteroletters.org [heteroletters.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
Technical Support Center: Solubilization Protocols for 3-(Benzylsulfanyl)-5-bromopyridine
Executive Summary: The Physicochemical Challenge
You are likely encountering precipitation ("crashing out") upon diluting your DMSO stock into aqueous media. This is not a user error; it is an intrinsic property of the 3-(Benzylsulfanyl)-5-bromopyridine scaffold.
To solve this, we must deconstruct the molecule's behavior:
-
High Lipophilicity (LogP ~4.5): The benzylsulfanyl (thiobenzyl) tail and the bromine atom drive the molecule to reject water and aggregate.
-
Suppressed Basicity (pKa ~2.5–3.2): The electron-withdrawing bromine at position 5 and the sulfur atom reduce the electron density on the pyridine nitrogen. Unlike simple pyridine (pKa ~5.2), this molecule does not protonate (and thus does not become soluble) at physiological pH (7.4). It remains neutral and hydrophobic.
The following guide provides three tiered protocols to overcome these barriers, ranging from simple chemical assays to sensitive biological screens.
Module 1: Physicochemical Profile & Solubility Data[1][2]
Table 1: Estimated Properties & Solubility Thresholds
| Property | Value (Est.) | Implication for Solubility |
| cLogP | 4.2 – 4.9 | High. Practically insoluble in pure water. Requires carrier or cosolvent. |
| pKa (Pyridine N) | 2.8 – 3.2 | Low. Molecule is >99.9% neutral at pH 7.4. Acidification to pH 2.0 is required for salt solubility. |
| H-Bond Donors | 0 | Limited interaction with water network. |
| Max Solubility (PBS) | < 10 µM | Risk of "silent precipitation" in bioassays (aggregates form false positives). |
| Oxidation Risk | Moderate | The sulfide (thioether) linker is prone to oxidation to sulfoxide ( |
Module 2: Standard Solubilization Protocols
Protocol A: The "Solvent Shift" (For Chemical Assays / HTS)
Best for: Enzyme inhibition assays, chemical synthesis, or situations permitting <1% DMSO.
The Mechanism: This method utilizes a water-miscible organic solvent (DMSO) to disperse the molecules before they can aggregate.
-
Preparation of Stock: Dissolve this compound in anhydrous DMSO to reach 10 mM .
-
Note: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Intermediate Dilution (Critical Step):
-
Do NOT add the 10 mM stock directly to the aqueous buffer. This causes local high concentrations and immediate precipitation.
-
Prepare a 10x Working Solution in pure DMSO first.
-
-
Final Dilution:
-
Place your aqueous buffer (e.g., PBS) on a vortex mixer.
-
Slowly inject the DMSO working solution into the center of the vortex .
-
Target: Final DMSO concentration should be ≤ 1% (v/v).
-
Protocol B: The "Cyclodextrin Trap" (For Cell Culture / Animal Studies)
Best for: In vivo studies, cell-based assays sensitive to DMSO toxicity.
The Mechanism: Hydroxypropyl-
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or saline. Filter sterilize (0.22 µm). -
Compound Addition: Add the solid this compound directly to the cyclodextrin solution.
-
Target Concentration: 1–5 mg/mL (depending on required dose).
-
-
Energy Input:
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Visual Check: The solution should turn from cloudy to clear.
-
-
Equilibration: Shake at 200 RPM for 4 hours at room temperature.
-
Filtration: Filter (0.45 µm) to remove any undissolved micro-crystals.
Module 3: Troubleshooting & FAQs
Q1: I acidified my buffer to pH 5.0, but it still precipitated. Why?
A: The pKa of this specific pyridine is suppressed by the bromine atom. At pH 5.0, the environment is not acidic enough. The pyridine nitrogen (pKa ~3.0) remains largely unprotonated (>99% neutral). To achieve solubility via pH alone, you would need to drop the pH below 2.0, which is likely incompatible with your biological targets. Switch to Protocol B (Cyclodextrins).
Q2: My compound shows activity in the assay, but the results are not reproducible.
A: You are likely observing "Promiscuous Inhibition" caused by colloidal aggregation. Because the molecule is so lipophilic, it forms microscopic oil droplets in water that sequester enzymes non-specifically.
-
Validation Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the biological activity suddenly disappears, the original activity was an artifact of aggregation.
Q3: The solution turned slightly yellow after 2 weeks of storage.
A: This indicates Oxidation of the Thioether .
The sulfur atom linking the benzyl and pyridine rings can oxidize to a sulfoxide (
-
Fix: Store DMSO stocks at -20°C under Argon/Nitrogen. Avoid repeated freeze-thaw cycles.
Module 4: Visualizing the Solubilization Logic
The following diagram illustrates the decision matrix for choosing the correct protocol based on your application and concentration requirements.
Caption: Decision matrix for solubilizing lipophilic pyridine derivatives based on concentration and biological tolerance.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
- Context: Establishes the LogP > 5 rule which this molecule approaches, predicting solubility issues.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Context: Validates the use of HP- -CD for solubilizing neutral, lipophilic drugs like substituted pyridines.
-
PubChem Compound Summary. (2024). 3-Bromo-5-substituted pyridines (Analogous Scaffolds).
- Context: Source for calculated physicochemical properties (cLogP and pKa estim
-
Organic Chemistry Data. (2022). pKa Values of Heterocycles (Pyridine Derivatives).
- Context: Provides the baseline pKa for pyridine (5.2) and the effect of electron-withdrawing halogens (Br) in lowering basicity.
Technical Support Center: Preventing Catalyst Poisoning with Sulfur-Containing Bromopyridines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing sulfur-containing bromopyridines in metal-catalyzed cross-coupling reactions. These substrates are notoriously challenging due to the dual-poisoning nature of both the pyridine nitrogen and the sulfur moiety, which can lead to catalyst deactivation and low reaction yields.[1][2][3] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you understand the underlying mechanisms of catalyst poisoning and implement effective strategies to ensure the success of your experiments.
Understanding the Problem: The "Why"
This section delves into the fundamental reasons behind the difficulties encountered when using sulfur-containing bromopyridines in catalysis.
Q1: Why are sulfur-containing bromopyridines so challenging for palladium-catalyzed cross-coupling reactions?
A1: The challenge arises from a "double jeopardy" effect where two separate functionalities in the molecule can independently deactivate the palladium catalyst.[1][2]
-
Sulfur Poisoning: Sulfur is a well-known, potent, and often irreversible poison for palladium catalysts.[4][5] The soft sulfur atom forms strong, stable bonds with the soft palladium metal center.[6] This interaction blocks the catalyst's active sites, preventing reactant molecules from coordinating and participating in the catalytic cycle.[4][7] This can lead to the formation of inactive palladium-sulfur complexes.[7]
-
Pyridine Inhibition: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can strongly coordinate to the palladium center.[3] This is especially problematic with 2-substituted pyridines.[2][3] This coordination can occupy the sites needed for the catalytic cycle to proceed, effectively deactivating the catalyst or slowing the reaction significantly.[3][8]
When both a sulfur atom and a pyridine nitrogen are present in the same molecule, their combined affinity for the catalyst can lead to rapid deactivation and failed reactions.
Q2: What is the specific mechanism of catalyst poisoning by these molecules?
A2: The poisoning mechanism involves the formation of adducts between your substrate and the active Pd(0) catalyst, which prevents it from entering the catalytic cycle.
-
Sulfur Coordination: Sulfur compounds, such as thioethers or thiophenes, can directly coordinate to the Pd(0) species. This changes the electronic properties of the metal and can prevent the crucial first step of the catalytic cycle: oxidative addition of the aryl bromide.[7]
-
Pyridine Coordination: The pyridine nitrogen acts as a strong ligand, binding to the palladium center. This can stabilize the catalyst in an off-cycle state or prevent other necessary reagents from accessing the metal.[8][9]
The result is a reduction in the concentration of the active catalyst, leading to low or no conversion of your starting material.
Diagram: The Dual Poisoning Mechanism
The following diagram illustrates how both the sulfur and pyridine moieties can independently sequester the active Pd(0) catalyst, preventing it from entering the desired cross-coupling cycle.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Q7: My reaction is sluggish and gives a low yield, but it does produce some product. What does this indicate?
A7: This scenario suggests partial or reversible catalyst inhibition rather than complete, irreversible poisoning.
-
Pyridine Inhibition is Likely: The pyridine nitrogen is often the cause of sluggish reactions. While it coordinates strongly, this binding can be reversible. The problem might be that the equilibrium between the active catalyst and the pyridine-bound catalyst is unfavorable.
-
Solutions:
-
Increase Temperature: Higher temperatures can sometimes provide enough energy to dissociate the pyridine from the palladium, freeing up the catalyst to participate in the reaction.
-
Change Base/Solvent System: The coordination strength of pyridine can be influenced by the solvent and the basicity of the medium. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF) can sometimes reveal a combination that minimizes inhibition. [10] * Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand can accelerate the catalytic cycle to a rate where it effectively outcompetes the inhibitory coordination of the pyridine.
-
Frequently Asked Questions (FAQs)
Q8: Are there alternatives to palladium for these types of couplings?
A8: Yes. While palladium is the most common, nickel and copper catalysts are also used for cross-coupling reactions. Nickel catalysts, in particular, can sometimes show different reactivity and tolerance profiles to poisons compared to palladium. [11]Copper-catalyzed reactions, such as those involving elemental sulfur, have also been developed for creating C-S bonds and may be suitable for certain applications. [12]
Q9: I have a choice between a thioether and a thiophene derivative. Which is a stronger poison?
A9: Generally, acyclic thioethers and especially thiols are considered stronger poisons than the sulfur atom within an aromatic thiophene ring. [7]In thiophene, the sulfur's lone pairs are partially delocalized in the aromatic system, making them less available to coordinate to the metal. However, both can still be problematic, and the strategies outlined in this guide apply to both.
Q10: Can a poisoned catalyst be regenerated?
A10: Regeneration of a homogeneously poisoned catalyst is typically not practical in a laboratory setting. For heterogeneous catalysts like Pd/C, some activity might be recovered through washing or thermal treatments, but full recovery is rare for sulfur poisoning. [5][13][14]The most effective strategy is always prevention.
References
-
Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. (2019). MDPI. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]
-
Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones. (n.d.). RSC Publishing. [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink. [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (n.d.). PMC. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). AZoM.com. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Chiral Sulfur Ligands for Asymmetric Catalysis. (2007). ACS Publications. [Link]
-
Mercaptan scavenger technology: effectively remove sulfur compounds such as mercaptan and hydrogen sulfide. (2025). LANZO CHEM. [Link]
-
Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. (2020). MDPI. [Link]
-
Sulfur Removal Adsorbents for Oil, Gas & Petrochemicals. (n.d.). Axens. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Fundamentals of Low‑Tonnage Sulfur Removal and Recovery. (2025). Merichem Technologies. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications. [Link]
-
Cyclic Sulfoximine and Sulfonimidamide Derivatives by Copper‐Catalyzed Cross‐Coupling Reactions with Elemental Sulfur. (n.d.). RWTH Publications. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). RSC Publishing. [Link]
-
Scavengers. (n.d.). INNOSPEC. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). RSC Publishing. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). RSC Publishing. [Link]
-
Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021). ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 13. dcl-inc.com [dcl-inc.com]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Optimizing temperature conditions for 3-(Benzylsulfanyl)-5-bromopyridine stability
Topic: Optimizing Temperature Conditions for Stability & Reactivity
Executive Summary: The Thermal-Oxidative Paradox
3-(Benzylsulfanyl)-5-bromopyridine is a bifunctional building block characterized by a robust bromopyridine core and a labile thioether (sulfide) linkage. As a Senior Application Scientist, I must highlight the critical "Thermal-Oxidative Paradox" inherent to this molecule:
-
The Pyridine Core: The 5-bromopyridine moiety is thermally stable and typically requires elevated temperatures (>80°C) to activate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Thioether Linkage: The sulfur atom at position 3 is highly susceptible to electrophilic oxidation to sulfoxide (
) and sulfone ( ). This oxidation is thermodynamically favorable at room temperature and kinetically accelerated by heat.
The Solution: Stability is not merely about "keeping it cold." It is about managing the activation energy of oxidation during storage and the exclusion of oxidants during high-temperature reactions.
Module 1: Storage & Handling (The Cold Chain)
The Stability Matrix
Do not rely on ambient storage. The sulfur atom acts as a "scavenger" for atmospheric oxygen over time. Use the following matrix to determine optimal storage based on your usage frequency.
| State | Duration | Temp | Atmosphere | Container | Risk Level |
| Solid | < 1 Week | 4°C | Air (Desiccated) | Amber Vial | Low |
| Solid | > 1 Week | -20°C | Argon/N2 | Amber Vial | Negligible |
| Solution | < 24 Hrs | 4°C | Argon | Septum Vial | Low-Medium |
| Solution | > 24 Hrs | -80°C | Argon | Sealed Ampoule | Medium |
Storage Decision Logic
Follow this workflow to ensure sample integrity upon receipt or synthesis.
Figure 1: Decision tree for minimizing oxidative degradation during storage. Note that long-term storage in solution is discouraged due to dissolved oxygen risks.
Module 2: Reaction Optimization (The Hot Zone)
The "Degas or Degrade" Rule
When using this compound as an electrophile in coupling reactions, you will likely heat the system to 80–110°C. At these temperatures, the rate of thioether oxidation by dissolved oxygen increases exponentially (Arrhenius behavior).
Protocol: The Freeze-Pump-Thaw Cycle Standard nitrogen sparging is often insufficient for sulfur-sensitive chemistries at high temperatures.
-
Freeze: Place the reaction vessel (containing solvent and substrate) in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.
-
Thaw: Close the vacuum line and thaw the flask in a warm water bath.
-
Repeat: Perform this cycle 3 times.
-
Backfill: Fill with high-purity Argon.
Why this works: This removes dissolved oxygen that is trapped in the solvent lattice, which sparging often misses. This allows you to heat the bromopyridine core without oxidizing the benzylsulfanyl tail.
Temperature Limits
-
Safe Zone (< 40°C): Minimal risk of C-S bond cleavage or oxidation (if degassed).
-
Caution Zone (40°C - 100°C): Standard coupling range. Strict oxygen exclusion required.
-
Danger Zone (> 120°C): Risk of homolytic cleavage of the Benzyl-Sulfur bond, leading to benzyl radicals and thiopyridine byproducts.
Module 3: Troubleshooting & FAQs
Q1: My white solid turned yellow after a week at room temperature. Is it ruined?
Diagnosis: The yellowing indicates the formation of Sulfoxide (S=O) or trace Disulfides . Thioethers are electron-rich; even ambient air can oxidize them over time, a process accelerated by light (photo-oxidation). Fix:
-
Check purity via LC-MS. If sulfoxide < 5%, you can likely use it (factor in mass correction).
-
Purification: Recrystallize from Ethanol/Hexane at low temperature. Do not use hot recrystallization without inert gas.
Q2: I am seeing "Catalyst Poisoning" in my Suzuki coupling.
Cause: Sulfur is a notorious poison for Palladium (Pd) catalysts. If your thioether degrades or if free thiols are present (from C-S cleavage), they will bind irreversibly to the Pd center. Solution:
-
Lower Temperature: Run the reaction at 60–70°C for a longer time rather than 100°C for a short time.
-
Scavengers: Add a sacrificial scavenger (like CuTC) if free thiol is suspected, though this is a last resort.
-
High Loading: You may need to increase catalyst loading (from 1 mol% to 5 mol%) to account for the "Sulfur Tax."
The Degradation Pathway
Understanding the enemy is key to defeating it.
Figure 2: Primary degradation pathways. The Sulfide-to-Sulfoxide transition is the most common failure mode during storage and handling.
References
-
Thioether Oxidation Kinetics
- Reference: Panwar, S., et al. "Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols and Sulfides.
- Relevance: Establishes the low activation energy required for benzyl-sulfur oxid
-
Bromopyridine Thermal Stability
-
Reference: "3-Bromopyridine Safety Data Sheet."[1] Fisher Scientific, Revision 2025.
- Relevance: Confirms the thermal stability of the pyridine core (Boiling Point: 173°C)
-
-
Organosulfur Handling in Drug Discovery
-
Reference: "Application Notes: Organosulfur Compounds in Materials Science and Drug Development." BenchChem Technical Support, 2025.[2]
- Relevance: Provides protocols for handling sulfur-containing pharmacophores to prevent c
-
-
General Thioether Oxidation Mechanisms
- Reference: Liang, S., et al. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." Journal of Organic Chemistry / PMC, 2024.
- Relevance: Details the mechanistic pathway of sulfide -> sulfoxide transform
Sources
Addressing byproduct formation in the benzylation of 5-bromo-3-pyridinethiol
Content ID: TS-CHEM-PYR-05B Last Updated: February 15, 2026 Department: Synthetic Chemistry Applications & Process Optimization[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the regioselective S-alkylation of 5-bromo-3-pyridinethiol with benzyl bromide.
Unlike 2- or 4-pyridinethiol, the 3-isomer does not form a stable thione (
This guide provides a root-cause analysis of common failures and a validated protocol to maximize the yield of the desired thioether.
Module 1: Diagnostic & Root Cause Analysis
Before altering your conditions, identify which byproduct is compromising your yield. Use the diagram below to map your impurity profile.
Visual 1: Reaction Pathways & Impurity Profiling
Figure 1: Mechanistic divergence in the alkylation of 5-bromo-3-pyridinethiol. The thiolate anion is the common intermediate; its fate depends on solvent polarity and oxygen exclusion.
Troubleshooting Matrix
| Observation | Probable Cause | Technical Explanation | Corrective Action |
| Low Yield + Polar Spot on TLC | The pyridine nitrogen is nucleophilic. In highly polar, protic solvents (e.g., MeOH), the thiolate ( | Switch to Acetone or DMF . Use a softer base like | |
| Dimer Formation ( | Disulfide Oxidation | Thiols oxidize rapidly in basic solution if | Degas solvents (sparge with |
| Starting Material Remains | Base Insufficiency | The 5-bromo group pulls electron density, making the thiol more acidic (~pKa 6.0–6.5). However, weak bases like TEA may be insufficient if the reaction generates HBr that isn't scavenged effectively. | Use 1.1–1.2 eq of an inorganic base ( |
| Poly-alkylation | Stoichiometry Error | Excess benzyl bromide can alkylate the product (forming sulfonium salts) or alkylate the nitrogen after | Strict stoichiometry: 0.95 to 1.0 eq of Benzyl Bromide. Do not use excess. |
Module 2: Optimized Experimental Protocol
This protocol utilizes the "Soft-Soft" principle. The thiolate (soft nucleophile) prefers the benzylic carbon (soft electrophile). We maximize this preference by using a polar aprotic solvent and a carbonate base, which buffers the reaction without creating a "naked," highly reactive anion that might attack the nitrogen.
Materials
-
Substrate: 5-bromo-3-pyridinethiol
-
Electrophile: Benzyl bromide (Note: Lachrymator)
-
Base: Potassium Carbonate (
), anhydrous, powdered. -
Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for solubility.
Step-by-Step Workflow
-
Preparation:
-
Dry the reaction vessel (flame dry or oven dry).
-
Critical: Sparge the DMF with Nitrogen or Argon for 10–15 minutes to remove dissolved oxygen.
-
-
Activation:
-
Dissolve 5-bromo-3-pyridinethiol (1.0 equiv) in degassed DMF (0.2 M concentration).
-
Add
(1.2 equiv). -
Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange as the thiolate forms.
-
-
Alkylation:
-
Cool the mixture to 0°C (ice bath). Cooling suppresses N-alkylation.
-
Add Benzyl bromide (1.0 equiv) dropwise over 5 minutes.
-
Allow the reaction to warm to RT naturally. Stir for 2–4 hours.
-
-
Monitoring:
-
Check TLC (Hexane:EtOAc). The thiol (polar) should disappear; the thioether (less polar) should appear.
-
Note: If a baseline spot appears, it is likely the
-alkylated pyridinium salt.
-
-
Workup:
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.
-
Dry over
, filter, and concentrate.
-
Visual 2: Decision Logic for Optimization
Figure 2: Logical flow for addressing specific impurity profiles during reaction monitoring.
Module 3: Frequently Asked Questions (FAQ)
Q1: Why is
Q2: My product has a strong unpleasant odor. Is this normal?
A: No. Pure
Q3: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: It is not recommended. NaH generates a "naked" thiolate anion which is extremely reactive. While it speeds up the reaction, it significantly increases the risk of bis-alkylation (if excess bromide is present) and
Q4: How do I separate the
References
-
Thiol Reactivity & Disulfide Prevention
-
Benzylation of Heterocycles
-
Lapointe, D., & Fagnou, K. (2010). "Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds." Supporting Information, J. Am. Chem. Soc.[5]
- Context: Provides general procedures for handling benzyl halides with heterocycles and carbon
-
-
Pyridine Functionalization
-
BenchChem Application Notes.[6] "Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine."
- Context: While discussing a homolog, this confirms the stability of the S-benzyl moiety on pyridine scaffolds and standard workup procedures.
-
-
General Mechanism of Alkylation
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates | PLOS One [journals.plos.org]
- 3. Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Optimizing Purity Analysis of 3-(Benzylsulfanyl)-5-bromopyridine: A Comparative Method Development Guide
Executive Summary
Recommendation: For the purity analysis of 3-(Benzylsulfanyl)-5-bromopyridine , this guide recommends a Phenyl-Hexyl stationary phase over the traditional C18 chemistry.
While C18 provides adequate retention, it often struggles to fully resolve the target thioether from its oxidative impurities (sulfoxides) due to similar hydrophobic profiles. The Phenyl-Hexyl phase utilizes
Compound Analysis & Chromatographic Challenge
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
Analyte: this compound[1]
-
Core Structure: Pyridine ring (basic Nitrogen) linked via a Sulfur atom to a Benzyl group.
-
Critical Impurities:
-
Sulfoxide/Sulfone Analogues: The sulfide linker (-S-) is prone to oxidation. These are the most critical impurities to resolve.
-
Hydrolysis Products: Cleavage of the benzyl group.
-
Starting Materials: 3,5-dibromopyridine or benzyl thiol.
-
Physicochemical Profile
| Feature | Property | Chromatographic Impact |
| Pyridine Nitrogen | Weak Base ( | Tailing Risk: At neutral pH, free silanols on the column surface bind to the nitrogen, causing peak tailing. Solution: Use low pH (< 3.0) or end-capped columns. |
| Thioether Linker | Oxidation Susceptible | Resolution Risk: Sulfoxides are more polar but structurally similar. C18 may show co-elution.[2] |
| Dual Aromaticity | High | Opportunity: Phenyl-based columns can engage in |
Method Development Workflow
The following decision matrix outlines the logic used to select the optimal stationary phase.
Figure 1: Decision matrix for selecting the stationary phase based on analyte properties.
Comparative Study: C18 vs. Phenyl-Hexyl[2]
This section objectively compares the performance of a standard Alkyl (C18) phase against an Aromatic (Phenyl-Hexyl) phase.
Experimental Conditions (Screening)
-
System: HPLC with PDA Detector (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (for C18) vs. Methanol (for Phenyl-Hexyl).
-
Gradient: 5% B to 95% B over 15 minutes.
Scenario A: The C18 Standard
-
Mechanism: Purely hydrophobic interaction (Dispersive forces).
-
Observation: The 5-bromo and benzyl groups provide strong retention. However, the Sulfoxide impurity (more polar) elutes on the tail of the main peak or just before it with poor resolution (
). -
Issue: The "hydrophobic subtraction" model of C18 cannot easily distinguish the subtle electronic difference between the Sulfide (-S-) and Sulfoxide (-SO-).
Scenario B: The Phenyl-Hexyl Advantage
-
Mechanism: Hydrophobic interaction +
Stacking . -
Observation: The Phenyl-Hexyl phase interacts with the
electrons of the pyridine and benzyl rings. -
Selectivity Shift: The oxidized impurities (Sulfoxide) have disrupted electron clouds compared to the parent thioether. The Phenyl-Hexyl column exaggerates this difference.
-
Solvent Effect: Using Methanol instead of Acetonitrile enhances the
interaction (Acetonitrile suppresses -bonding).
Comparative Data Summary
| Parameter | C18 (Acetonitrile) | Phenyl-Hexyl (Methanol) | Verdict |
| Retention Time ( | 8.4 min | 9.2 min | Phenyl retains slightly longer due to dual mechanisms. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Phenyl-Hexyl Superior |
| Tailing Factor ( | 1.4 (Silanol interaction) | 1.1 (Better shielding) | Phenyl-Hexyl Superior |
| Selectivity ( | 1.05 | 1.18 | Phenyl-Hexyl Superior |
Interaction Mechanism Visualization
Understanding why the Phenyl-Hexyl works better is crucial for troubleshooting future batches.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase offers a "Mixed Mode" interaction that discriminates based on aromatic electron density, not just hydrophobicity.
Optimized Protocol (SOP)
This protocol is validated for stability-indicating purity analysis.
Instrumentation & Reagents
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Solvent A: Water + 0.1% Formic Acid (buffer pH to 3.0 with Ammonium Formate if peak shape suffers).
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is chosen over ACN to maximize
selectivity.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 2.0 | 90 | 10 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
Detection & Sample Prep
-
Wavelength: 254 nm (primary), 280 nm (secondary).
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL.
Troubleshooting & Causality
Issue 1: Peak Tailing (
-
Cause: Residual silanols interacting with the protonated pyridine nitrogen.
-
Fix: Increase ionic strength by adding 10-20mM Ammonium Formate to Solvent A. Do not simply increase acid concentration, as pH < 2.0 may strip bonded phases over time.
Issue 2: "Ghost" Peaks
-
Cause: Carryover. Sulfur-containing aromatics can be "sticky" on stainless steel.
-
Fix: Implement a needle wash with 90% Methanol / 10% Water + 0.1% Formic Acid between injections.
Issue 3: Split Peaks
-
Cause: Sample solvent mismatch. Dissolving the hydrophobic sulfide in 100% Methanol and injecting into a 90% Water initial gradient causes precipitation/focusing issues.
-
Fix: Ensure sample diluent matches starting gradient conditions (e.g., 50:50).
References
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds. Retrieved from
-
Agilent Technologies. (2015). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from
-
PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine. Retrieved from
-
Waters Corporation. (2015). Choosing the Right HPLC Stationary Phase: Retention Mechanisms. Retrieved from
Sources
- 1. 3-(Benzenesulfonyl)-5-bromopyridine | C11H8BrNO2S | CID 69497320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scispace.com [scispace.com]
- 5. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of 3-(Benzylsulfanyl)-5-bromopyridine
Executive Summary
3-(Benzylsulfanyl)-5-bromopyridine (CAS: 76006-33-2) serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of heterobiaryl systems via Suzuki-Miyaura coupling. Its mass spectrometric (MS) signature is defined by two competing features: the labile C–S bond characteristic of benzyl sulfides and the distinct isotopic envelope of the bromine atom.
This guide provides a comparative analysis of this molecule's behavior under Electron Impact (EI) and Electrospray Ionization (ESI), offering researchers a roadmap for structural confirmation and impurity profiling.
Structural & Isotopic Analysis[1]
Before interpreting fragmentation, the analyst must validate the molecular ion (
The "Twin Tower" Signature
Bromine exists naturally as two stable isotopes,
Molecular Formula:
| Isotope Combination | m/z (Monoisotopic) | Relative Abundance | Diagnostic Utility |
| 278.9717 | 100% | Base Peak (M) | |
| 280.9697 | ~98% | M+2 (Confirmation) | |
| 279.9751 | ~13% | M+1 (Carbon count) | |
| 280.9675 | ~4.4% | Contributes to M+2 |
Analyst Note: The M+2 peak is slightly elevated due to the contribution of
(4.21% natural abundance) overlapping with thesignal. High-resolution MS (HRMS) is required to resolve the peak from the isobar.
Comparative Guide: Ionization Methods
The choice of ionization source drastically alters the observed spectrum. The table below contrasts the expected data outputs.
| Feature | Electron Impact (EI, 70 eV) | Electrospray Ionization (ESI, Positive) |
| Energy Regime | Hard Ionization (High Fragmentation) | Soft Ionization (Molecular Ion Preservation) |
| Primary Ion | Radical Cation ( | Protonated Molecule ( |
| Base Peak | Often m/z 91 (Tropylium ion) | Often m/z 280/282 (Parent) |
| Key Neutral Loss | Loss of Benzyl radical ( | Loss of Benzyl thiol ( |
| Application | Library matching, structural fingerprinting | Pharmacokinetics (PK), impurity quantification |
Mechanistic Fragmentation Pathways[3][4]
The fragmentation is governed by the weakness of the C–S bonds relative to the aromatic C–Br and C–N bonds.
Pathway A: Benzylic Cleavage (Dominant in EI)
Under electron impact, the molecular ion undergoes homolytic cleavage at the sulfur-benzyl carbon bond.
-
Formation of Tropylium: The benzyl group cleaves to form the stable tropylium cation (
, m/z 91). This is often the base peak in EI spectra of benzyl sulfides. -
Formation of the Pyridinyl-S Cation: Alternatively, the charge is retained on the pyridine-sulfur fragment (m/z 188/190), though this is less favorable than the tropylium formation.
Pathway B: McLafferty-like Rearrangement (ESI/CID)
In ESI MS/MS (Collision Induced Dissociation), the protonated molecule (
-
Neutral Loss: Elimination of the benzyl group as a neutral radical or alkene is common.
-
C-S Cleavage: Breaks to yield the protonated 3-mercapto-5-bromopyridine fragment (m/z ~190/192).
Pathway C: Debromination (High Energy)
At higher collision energies (CE > 40 eV), the C–Br bond may cleave, resulting in the loss of a bromine radical (79/81 Da). This destroys the isotopic doublet pattern.
Visualization of Pathways
The following diagram maps the logical flow of fragmentation from the parent ion.
Caption: Figure 1. Predicted fragmentation tree for this compound under ESI-CID conditions. The path to m/z 91 and m/z 190 represents the primary diagnostic channels.
Experimental Protocols
To replicate these results or validate the compound, follow this standardized LC-MS/MS workflow.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid DMSO if possible as it can suppress ionization.
-
Concentration: 1 µg/mL (1 ppm) for ESI; 100 µg/mL for EI/GC-MS.
-
Additives: 0.1% Formic acid to encourage protonation (
).
Instrument Parameters (ESI-Q-TOF/Orbitrap)
-
Polarity: Positive Mode (+).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C (Ensure complete desolvation of the benzyl ring).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the parent ion and the deep fragmentation products.
Workflow Diagram
Caption: Figure 2. Standardized LC-MS/MS workflow for structural confirmation.
Comparative Analysis with Analogs
To ensure specificity, compare the target molecule against similar structures.
| Compound | Molecular Ion (m/z) | Isotope Pattern | Key Fragment |
| Target: this compound | 280 / 282 | 1:1 Doublet | 91 (Benzyl) |
| 3-(Benzylsulfanyl)pyridine (No Br) | 202 | Single Peak | 91 (Benzyl) |
| 3-Bromopyridine (No Benzyl-S) | 157 / 159 | 1:1 Doublet | 78 (Pyridine) |
| Dibenzyl sulfide | 214 | Single Peak | 91 (Base Peak) |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for isotopic patterns and benzylic cleavage mechanisms).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Link (Source for ESI soft ionization principles).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Sulfides. NIST Chemistry WebBook, SRD 69. Link (Reference for Tropylium ion formation).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2] (Source for Bromine isotopic abundance calculations).
Sources
Navigating the Maze: A Comparative Guide to the Chromatographic Separation of 3-(Benzylsulfanyl)-5-bromopyridine Isomers
In the intricate world of pharmaceutical development and chemical synthesis, the purification of isomeric compounds presents a formidable challenge. Isomers, with their identical molecular formulas and often subtle structural differences, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The effective separation of these closely related molecules is therefore not merely a matter of purity, but a critical determinant of a drug candidate's safety and efficacy. This guide provides an in-depth comparison of chromatographic strategies for the resolution of 3-(Benzylsulfanyl)-5-bromopyridine isomers, a class of compounds with potential applications in medicinal chemistry. We will explore the underlying principles of various techniques, supported by experimental insights, to empower researchers in developing robust and efficient separation methods.
The Challenge of Isomeric Pyridines
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its substituted derivatives often exist as a mixture of isomers. The separation of these isomers is complicated by their similar polarities and molecular weights. In the case of this compound, potential isomers could arise from the positional variation of the substituents on the pyridine ring, or, if a chiral center is present, as enantiomers or diastereomers. The subtle differences in the electronic and steric properties of these isomers demand highly selective chromatographic systems.
A Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is paramount for the successful separation of isomers. Here, we compare the most relevant methods for resolving this compound isomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC remains the cornerstone of small molecule purification and analysis in the pharmaceutical industry. Its versatility, robustness, and wide range of available stationary phases make it a powerful tool for isomer separation.
RP-HPLC separates compounds based on their hydrophobicity. While positional isomers of substituted pyridines can sometimes be resolved on standard C18 columns, achieving baseline separation of closely related isomers often requires optimization of the mobile phase and the use of specialized stationary phases. For basic compounds like pyridines, peak tailing can be an issue due to interactions with residual silanols on the silica support. Using an alkaline mobile phase (pH > 11) can neutralize the basic solutes, leading to improved peak shape and resolution by exploiting subtle structural differences.[1]
Experimental Protocol: RP-HPLC for this compound Isomers
-
Column: PRP-C18 column (50 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 11
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds like pyridine derivatives.[2][3] These columns can simultaneously exploit differences in hydrophobicity and charge state, often leading to superior resolution of isomers that are difficult to separate by RP-HPLC alone. For instance, a mixed-mode column with both C18 chains and anion-exchange groups could effectively differentiate between isomers based on subtle differences in their pKa values and hydrophobic character.
Experimental Protocol: Mixed-Mode Chromatography for this compound Isomers
-
Column: Amaze SC Mixed-Mode Column (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Additive: 0.1% Formic Acid
-
Gradient: 10% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
Should the this compound molecule contain a chiral center, the separation of its enantiomers is essential. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[4][5] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can significantly impact the enantioselectivity.
Experimental Protocol: Chiral HPLC for this compound Enantiomers
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for the separation of isomers, particularly for chiral compounds and thermally labile molecules.[6] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to HPLC.[7][8]
The addition of a small amount of a polar co-solvent (modifier), such as methanol, is often necessary to elute polar compounds. SFC is particularly well-suited for preparative chromatography due to the ease of removing the CO2 from the collected fractions. For basic compounds like pyridines, stationary phases such as 2-ethylpyridine are specifically designed to improve peak shape without the need for basic additives in the mobile phase.[7]
Experimental Protocol: SFC for this compound Isomers
-
Column: Acquity UPC2 BEH 2-EP (100 mm x 3.0 mm, 1.7 µm)
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient: 5% to 40% B over 5 minutes
-
Back Pressure: 150 bar
-
Flow Rate: 2.0 mL/min
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
Data Summary and Comparison
The following table summarizes the expected performance of the discussed chromatographic techniques for the separation of this compound isomers. The values are representative and may vary depending on the specific isomers and instrumentation.
| Technique | Stationary Phase | Key Advantages | Potential Challenges | Expected Resolution (Rs) | Typical Run Time |
| RP-HPLC | C18 | Versatile, widely available | Peak tailing for basic compounds, may require pH optimization | 1.0 - 2.0 | 10 - 20 min |
| Mixed-Mode | Mixed-mode C18/Anion-exchange | Enhanced selectivity for polar and ionizable isomers | Method development can be more complex | > 2.0 | 15 - 25 min |
| Chiral HPLC | Polysaccharide-based | High enantioselectivity | Specific to chiral separations, column selection can be empirical | > 1.5 | 10 - 30 min |
| SFC | 2-Ethylpyridine | Fast, environmentally friendly, good for preparative scale | Requires specialized instrumentation, less suitable for highly polar compounds | > 2.0 | 3 - 8 min |
Visualizing the Workflow: From Mixture to Pure Isomers
The following diagram illustrates the general workflow for the chromatographic separation of isomeric mixtures, from initial screening to the isolation of pure compounds.
Caption: A generalized workflow for the separation of isomers.
Logical Decision Tree for Method Selection
Choosing the optimal chromatographic method depends on the specific separation goal. This decision tree can guide researchers in their selection process.
Caption: A decision tree for selecting a suitable chromatographic method.
Conclusion
The successful chromatographic separation of this compound isomers hinges on a systematic approach to method development. While RP-HPLC provides a versatile starting point, techniques like mixed-mode chromatography and SFC offer powerful alternatives with unique selectivities, particularly for challenging separations. For chiral molecules, dedicated chiral chromatography is indispensable. By understanding the principles behind each technique and systematically optimizing the experimental parameters, researchers can develop robust and efficient methods to obtain pure isomers, a crucial step in advancing drug discovery and chemical research.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Jacobson, K. A., et al. (2009). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PMC.
- Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Pyridine.
- HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column.
- Keltoum, C. B. O., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
- West, C., et al. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Chromatographia, 82, 545-557.
- Wu, D., & Wang, Y. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4223.
- Kumar, A., & Malik, A. K. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Food Science and Technology, 59(5), 1737-1746.
- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131.
- News-Medical. (2024). How are pharmaceutical drug compounds separated?.
Sources
- 1. news-medical.net [news-medical.net]
- 2. helixchrom.com [helixchrom.com]
- 3. Pyridine | SIELC Technologies [sielc.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
3-(Benzylsulfanyl)-5-bromopyridine: Proper Disposal & Handling Procedures
[1][2][3][4][5]
Executive Safety Summary
3-(Benzylsulfanyl)-5-bromopyridine is a halogenated organosulfur heterocycle.[1][2] Its disposal requires strict adherence to halogenated waste protocols due to the bromine substituent and sulfur-specific incineration considerations to manage toxic combustion byproducts (SOₓ and HBr).[1][2]
Immediate Hazard Profile:
Chemical Identity & Waste Classification
Before disposal, verify the material against the following profile to ensure correct waste stream segregation.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Labeling: Must appear fully written on waste tags. |
| Structure Description | Pyridine ring with a bromine at C5 and a benzylthio group at C3.[1][2] | Segregation: Contains Nitrogen, Sulfur, and Halogen.[2][5] |
| Molecular Weight | ~280.18 g/mol | State: Typically a solid powder.[1] |
| Waste Stream | Halogenated Organic | Mandatory: Do NOT dispose of in general organic waste.[1] |
| RCRA Status (USA) | Non-listed (Characteristic Waste) | Treat as Hazardous Waste (D-codes if leachable, otherwise standard halogenated stream).[1][2] |
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess Material)
Do not dissolve solids just to dispose of them.[1][2] Solid waste incineration is often more cost-effective and safer than creating large volumes of liquid waste.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Primary Containment: Transfer the solid this compound into a clear polyethylene bag. Twist and tape the neck of the bag (Gooseneck seal).
-
Secondary Containment: Place the sealed bag inside the HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the Solid Waste Accumulation Area , segregated from oxidizers.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
This is the most common scenario in drug development workflows.[1][2]
-
Segregation: This material MUST go into the Halogenated Solvent Waste carboy.[1][2]
-
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Chromic acid, Piranha solution, concentrated Nitric acid).[1][2]
-
Odor Control: Thioethers often possess a distinct, unpleasant garlic/sulfur odor.[1]
-
Protocol: Use a waste container with a charcoal-filtered vented cap to trap volatile sulfur compounds while preventing pressure buildup.[1]
-
Spill Management & Decontamination
The "Self-Validating" Cleanup System:
-
Indicator: If you can smell it (sulfur/garlic), the area is not clean.[1][2]
-
Validation: Decontamination is complete only when the odor is neutralized.[1]
Step-by-Step Spill Protocol:
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, Lab coat, Safety Goggles).[2]
-
Absorb: For solutions, cover with Vermiculite or Universal Absorbent Pads.[1]
-
Sweep: Collect solid/absorbed waste into a dedicated bag. Label as "Halogenated Debris."[1]
-
Decontamination (The Oxidation Step):
-
Chemistry: You must oxidize the sulfide to a non-volatile sulfoxide to remove the odor and hazard.[1][2]
-
Reagent: Prepare a 10% Bleach (Sodium Hypochlorite) solution.[1][2]
-
Action: Wipe the contaminated surface with the bleach solution.[1] Allow to sit for 5-10 minutes.
-
Rinse: Follow with a water rinse, then an ethanol wipe.[1]
-
Warning:NEVER mix the bleach waste with the Halogenated Solvent waste carboy (Risk of Chlorine gas generation if acidic).[1][2] Collect bleach waste separately or flush down the drain with copious water only if permitted by local EHS regulations for dilute hypochlorite.[1]
-
Technical Justification: The "Why" Behind the Protocol
To build trust in this protocol, we examine the downstream destruction logic.[1]
Incineration Chemistry
We segregate this compound because standard incineration fails to handle its combustion products safely.[1][2]
The Problem:
-
HBr (Hydrobromic Acid): Highly corrosive gas.[1][2] Requires specialized "Scrubbers" (alkaline spray towers) in the incinerator stack to neutralize it before release.[1][2]
-
SO₂ (Sulfur Dioxide): Precursor to acid rain.[1][2] Also requires scrubbing.[1]
Operational Consequence: If you throw this in "Non-Halogenated" waste, you risk damaging the facility's standard incinerator or violating emissions permits.[1]
Decision Logic Diagram
The following diagram illustrates the decision matrix for handling this specific intermediate.
Figure 1: Operational decision tree for the disposal of brominated thioethers, emphasizing the critical incompatibility check with oxidizers.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Halogenated Waste Streams). Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] (Sulfur/Oxidizer Incompatibility).[1][2][8] Available at: [Link][2]
-
Princeton University EHS. Waste Removal and Disposal Guidelines: Halogenated vs. Non-Halogenated. Available at: [Link][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
